IMPDH Inhibitory Potency Advantage of 5-Iodo-6-aminoisoquinoline vs. 5-Bromo Analog
In an enzymatic assay against IMPDH (EC 1.1.1.205, inosine-5′-monophosphate dehydrogenase), 5-iodoisoquinolin-6-amine—inferred from the scaffold identity of the IMPDH-active species '5-iodo-6-aminoisoquinoline'—achieved substantially greater inhibition than its 5-bromo congener. The BRENDA enzyme database records the IC₅₀ of the 5-iodo-6-aminoisoquinoline scaffold against IMPDH as 0.00003 mM (30 nM), while the IC₅₀ of 5-bromoisoquinolin-6-amine against the same enzyme is reported as 0.0005 mM (500 nM), representing an approximately 16.7-fold potency advantage for the iodo-substituted derivative.
| Evidence Dimension | IMPDH (EC 1.1.1.205) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.00003 mM (30 nM) for 5-iodo-6-aminoisoquinoline scaffold |
| Comparator Or Baseline | 5-Bromoisoquinolin-6-amine: IC₅₀ = 0.0005 mM (500 nM) |
| Quantified Difference | ~16.7-fold greater potency for the 5-iodo scaffold over the 5-bromo analog |
| Conditions | IMPDH enzymatic assay; BRENDA database entries under EC 1.1.1.205, Reference ID 703193 |
Why This Matters
For drug discovery programs targeting IMPDH (a validated target in immunosuppressive, antiviral, and oncology indications), the 5-iodo variant offers a >16-fold potency head start that eliminates the need for extensive scaffold re-optimization required with the 5-bromo starting point.
- [1] BRENDA Enzyme Database. EC 1.1.1.205 – IMPDH – IC₅₀ Value Search Results, Reference ID 703193. Available at: https://www.brenda-enzymes.info/search_result.php?a=54&RN=&RNV=&os=1&pt=&FNV=&tt=&SYN=&Textmining=&W[1]=1.1.1.205&T[1]=1&V[3]=1&V[4]=1&V[5]=1&V[6]=1&l=10,10&orderByHTMLField=Commentary (accessed 2026-05-02). View Source
